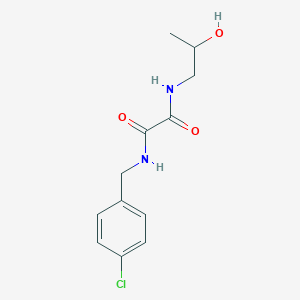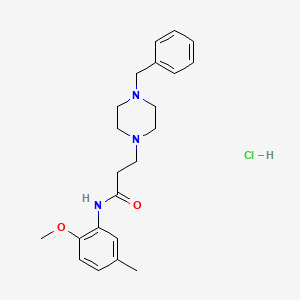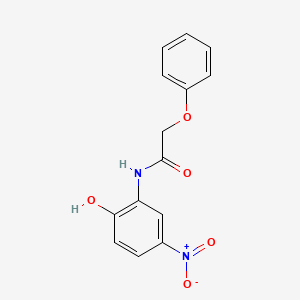
N-(4-chlorobenzyl)-N'-(2-hydroxypropyl)ethanediamide
Overview
Description
N-(4-chlorobenzyl)-N’-(2-hydroxypropyl)ethanediamide is an organic compound that features a benzyl group substituted with a chlorine atom at the para position and an ethanediamide backbone with a hydroxypropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N’-(2-hydroxypropyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride, 2-hydroxypropylamine, and ethanediamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorobenzyl)-N’-(2-hydroxypropyl)ethanediamide would involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N’-(2-hydroxypropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst are common methods.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(4-chlorobenzyl)-N’-(2-oxopropyl)ethanediamide.
Reduction: Formation of N-(4-chlorobenzyl)-N’-(2-hydroxypropyl)ethanediamine.
Substitution: Formation of N-(4-substituted benzyl)-N’-(2-hydroxypropyl)ethanediamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N’-(2-hydroxypropyl)ethanediamide depends on its specific application:
Biochemical Interactions: It may interact with enzymes or receptors, inhibiting their activity or altering their function.
Molecular Targets: Potential targets include proteins involved in cell signaling or metabolic pathways.
Pathways Involved: The compound may affect pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N’-(2-hydroxyethyl)ethanediamide
- N-(4-chlorobenzyl)-N’-(2-hydroxypropyl)propanediamide
- N-(4-bromobenzyl)-N’-(2-hydroxypropyl)ethanediamide
Uniqueness
N-(4-chlorobenzyl)-N’-(2-hydroxypropyl)ethanediamide is unique due to the specific combination of its substituents, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the hydroxypropyl group, in particular, can influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-8(16)6-14-11(17)12(18)15-7-9-2-4-10(13)5-3-9/h2-5,8,16H,6-7H2,1H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCWUEVCUTZIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B3943571.png)
![2,2,2-trifluoro-N-{2-[(5-nitro-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B3943585.png)
![1-(4-Chlorophenyl)sulfonyl-4-[(4-ethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B3943600.png)
![1-[(4-Ethylphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B3943612.png)
![3-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-propanol](/img/structure/B3943617.png)
![N-(4-chlorophenyl)-N'-[(4-methoxyphenyl)(phenyl)methyl]urea](/img/structure/B3943618.png)
![(4-{3-[(4-CHLOROBENZYL)AMINO]-4-NITROPHENYL}PIPERAZINO)(2-METHOXYPHENYL)METHANONE](/img/structure/B3943621.png)



![N-(4-{[(naphthalen-1-ylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide](/img/structure/B3943661.png)
![N-(dibenzo[b,d]furan-3-yl)-4-(dipropylsulfamoyl)benzamide](/img/structure/B3943666.png)
![3-(3-Methylphenyl)-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one](/img/structure/B3943676.png)
